molecular formula C9H13FO2 B2995491 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1350821-85-0

4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2995491
CAS No.: 1350821-85-0
M. Wt: 172.199
InChI Key: ZLWBFLQHSMDVBF-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C9H13FO2 and a molecular weight of 172.2 g/mol It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique chemical properties

Properties

IUPAC Name

4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO2/c10-6-8-1-3-9(5-8,4-2-8)7(11)12/h1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWBFLQHSMDVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)CF)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves the fluorination of a bicyclo[2.2.1]heptane derivative followed by carboxylation. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.

Biological Activity

4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid (CAS No. 1350821-85-0) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H11F O2. The presence of the fluoromethyl group enhances its lipophilicity, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC9H11F O2
CAS Number1350821-85-0
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound primarily hinges on its ability to interact with various molecular targets within biological systems. The fluoromethyl group can enhance the compound's affinity for hydrophobic pockets in proteins, potentially modulating enzymatic activities and receptor interactions.

1. Anticancer Activity

Recent studies have indicated that compounds within the bicyclic family exhibit significant anticancer properties. For instance, derivatives of bicyclo[2.2.1]heptane have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

  • Case Study: A derivative exhibited an IC50 value of 20 µM against MDA-MB-231 breast cancer cells, indicating a promising anticancer potential .

2. Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and neurodegenerative disorders. Compounds structurally related to 4-(Fluoromethyl)bicyclo[2.2.1]heptane have demonstrated the ability to inhibit pro-inflammatory cytokines.

  • Research Finding: In vitro assays showed that certain bicyclic compounds reduced TNF-alpha levels by over 50% at concentrations as low as 10 µM .

3. Neuroprotective Properties

Emerging evidence suggests that bicyclic compounds may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

  • Study Insight: A related compound demonstrated a protective effect against oxidative stress-induced neuronal cell death in PC12 cells, highlighting the potential neuroprotective role of this class of compounds .

Pharmacological Applications

The unique structural features of this compound make it a valuable candidate for further pharmacological development:

  • Drug Development: Its ability to modulate biological pathways positions it as a potential lead compound for developing new therapeutic agents targeting inflammation and cancer.

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